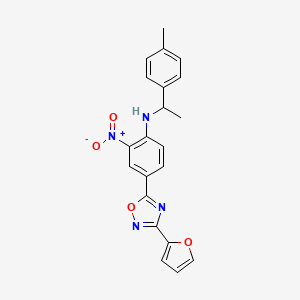
N-(2,4-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as Compound A, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A is not fully understood, but it is believed to act through the inhibition of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. This compound A has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound A has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), and the activation of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It has also been shown to increase insulin sensitivity and glucose uptake in skeletal muscle cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A in lab experiments is its specificity for NF-κB inhibition, which can help researchers study the role of NF-κB in various diseases and conditions. However, one limitation is the lack of information on the pharmacokinetics and pharmacodynamics of this compound A, which can make it difficult to determine the optimal dose and treatment regimen.
Orientations Futures
There are several future directions for the study of N-(2,4-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A. One direction is to further investigate its potential therapeutic properties in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to study its potential use in treating metabolic disorders, such as diabetes and obesity. Additionally, more research is needed to understand the pharmacokinetics and pharmacodynamics of this compound A, which can help optimize its use in clinical settings.
In conclusion, this compound A is a synthetic compound that has shown potential therapeutic properties in various scientific research applications. Its mechanism of action involves the inhibition of NF-κB and activation of PPARγ, and it has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. While there are advantages and limitations to using this compound A in lab experiments, there are several future directions for its study, including its potential use in treating neurodegenerative diseases and metabolic disorders.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A involves several steps, including the reaction of 2,4-dimethylphenylhydrazine with 2-bromo-1-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone, followed by the reaction with ethyl chloroacetate and hydrolysis with sodium hydroxide. The final product is purified using column chromatography.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects in vitro and in vivo. This compound A has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-13(2)20-23-21(27-24-20)16-6-5-7-17(11-16)26-12-19(25)22-18-9-8-14(3)10-15(18)4/h5-11,13H,12H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZQPFXYDPMKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

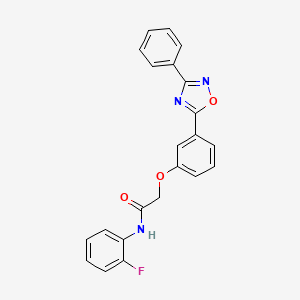

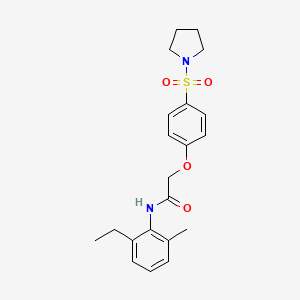
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7699499.png)
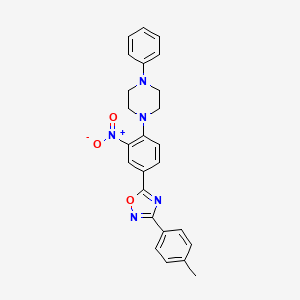

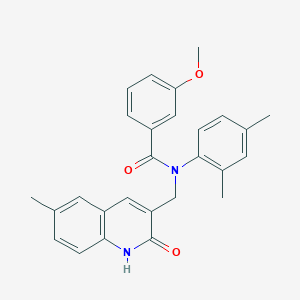





![N-(5-chloro-2-methylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7699578.png)
